Aclonifen

Description

Structure

3D Structure

Properties

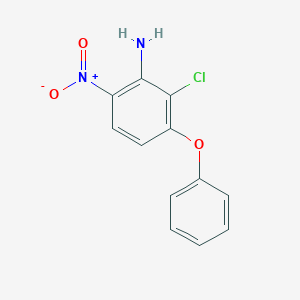

IUPAC Name |

2-chloro-6-nitro-3-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBMQDADIHOWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058175 | |

| Record name | Aclonifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74070-46-5 | |

| Record name | Aclonifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74070-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aclonifen [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074070465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aclonifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-nitro-3-phenoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACLONIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1762RDA835 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aclonifen chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of the diphenyl ether herbicide, Aclonifen. The information is curated for researchers, scientists, and professionals involved in drug development and environmental science.

Chemical Identity and Structure

This compound, with the IUPAC name 2-chloro-6-nitro-3-phenoxyaniline, is a selective, pre-emergence herbicide used to control a variety of grass and broad-leaved weeds in several crops.[1][2][3][4] Its chemical structure is characterized by a diphenyl ether linkage with nitro, chloro, and amine functional groups on one of the phenyl rings.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate and behavior, as well as its toxicological profile.

| Property | Value | Reference |

| IUPAC Name | 2-chloro-6-nitro-3-phenoxyaniline | [1][3][4][5][6] |

| CAS Number | 74070-46-5 | [1][4][5][7][8] |

| Molecular Formula | C₁₂H₉ClN₂O₃ | [4][5][7][8][9] |

| Molecular Weight | 264.66 g/mol | [5][7][8][9] |

| SMILES String | Nc1c(Cl)c(Oc2ccccc2)ccc1--INVALID-LINK--[O-] | [1] |

| Melting Point | 81.2 °C | [1] |

| Water Solubility | 1.4 mg/L (at 20 °C) | [1][2] |

| Octanol-Water Partition Coefficient (log P) | 4.37 | [1][2] |

| Vapor Pressure | 2.7 x 10⁻⁴ mPa (at 20 °C) | |

| Dissociation Constant (pKa) | -3.15 (very strong acid) | [1][2] |

| Density | 1.46 g/cm³ | [1] |

Mode of Action and Signaling Pathway

This compound's mode of action is multifaceted and distinct from typical diphenyl ether herbicides.[1][10] Initially, it was believed to inhibit protoporphyrinogen oxidase (PPO) and carotenoid biosynthesis.[1][2][6][11] However, more recent research has identified its primary target as solanesyl diphosphate synthase (SPS) .[1][12]

SPS is a key enzyme in the biosynthesis of plastoquinone and ubiquinone.[13][14] Inhibition of SPS disrupts the electron transport chain in photosynthesis, leading to the characteristic bleaching of plant tissues.[1][12] This bleaching effect is a result of the inhibition of carotenoid biosynthesis, which in turn leaves chlorophyll unprotected from photooxidation.[15][16] While this compound does exhibit some inhibitory effects on PPO, its primary and novel mode of action is through the inhibition of SPS.[1][10][12]

Signaling Pathway Diagram

Caption: this compound's primary mode of action via inhibition of SPS.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties and for the analysis of this compound residues are provided below. These protocols are based on internationally recognized guidelines and published analytical methods.

Determination of Melting Point (Capillary Method)

This protocol is based on the Thiele tube method, a standard procedure for determining the melting point of organic compounds.

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a suitable heating mantle. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.

-

Observation: The temperature is monitored closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

-

Heating Rate: For an accurate determination, the heating rate should be slow, approximately 1-2 °C per minute, especially near the expected melting point.

Determination of Water Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, the mixture is allowed to stand to separate the undissolved solid. The aqueous phase is then carefully separated from the solid, for example, by centrifugation and decantation or by filtration through a filter that does not adsorb the test substance.

-

Analysis: The concentration of this compound in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The water solubility is expressed as the mass of this compound per unit volume of water (e.g., mg/L).

Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)

This protocol is based on the OECD Guideline 107 for the testing of chemicals.

-

Solvent Saturation: 1-Octanol is saturated with water, and water is saturated with 1-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Partitioning: A known amount of this compound is dissolved in the saturated 1-octanol. A known volume of this solution is then mixed with a known volume of the saturated water in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases. The mixture is then allowed to stand until the two phases have completely separated.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of this compound in both the 1-octanol and the water phase is determined using a suitable analytical method (e.g., HPLC-UV, GC-MS).

-

Calculation: The octanol-water partition coefficient (P_ow) is calculated as the ratio of the concentration of this compound in the 1-octanol phase to its concentration in the water phase. The result is typically expressed as its base-10 logarithm (log P).

This compound Residue Analysis in Soil

This protocol is a generalized procedure based on published methods for pesticide residue analysis in soil.

-

Sample Collection and Preparation: A representative soil sample is collected, air-dried, and sieved to remove large debris.

-

Extraction: A known weight of the soil sample is extracted with an organic solvent, typically acetone or a mixture of acetone and hexane.[2] The extraction is usually performed by shaking or sonication.

-

Partitioning and Clean-up: The extract is partitioned with a non-polar solvent like dichloromethane.[2] Further clean-up is often necessary to remove co-extractives that may interfere with the analysis. This can be achieved using solid-phase extraction (SPE) with silica or Florisil cartridges.

-

Analysis: The final extract is analyzed by Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS/MS).[2] The use of GC-MS/MS provides higher selectivity and confirmation of the analyte's identity.

-

Quantification: Quantification is performed by comparing the peak area of this compound in the sample to that of a known standard.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for this compound residue analysis.

Toxicological and Environmental Fate Summary

Toxicological Profile

-

Acute Toxicity: this compound exhibits low acute oral, dermal, and inhalation toxicity.[17]

-

Skin and Eye Irritation: It is not an eye or skin irritant.[17]

-

Skin Sensitization: this compound has the potential to be a skin sensitizer.[17]

-

Carcinogenicity: It is suspected of causing cancer.[1]

-

Target Organs: The liver and kidneys have been identified as target organs in repeat-dose toxicity studies.[17]

-

Metabolism and Excretion: this compound is rapidly metabolized and almost completely excreted within 72 hours, primarily through urine and feces.[17]

Environmental Fate

-

Persistence in Soil: this compound is moderately persistent in soil.[18] The degradation half-life (DT₅₀) in field conditions is reported to be around 80.4 days, but can be as high as 196.8 days under certain conditions.[18][19] Degradation is primarily mediated by microorganisms.[19]

-

Mobility in Soil: Due to its low water solubility and high log P, this compound is not expected to be highly mobile in soil and is unlikely to leach into groundwater.[20]

-

Persistence in Aquatic Systems: this compound is stable to hydrolysis in aqueous environments at pH 5-9.[2][18] Its photolytic half-life in water is long (197 days).[18] However, it degrades more rapidly in water-sediment systems, with a DT₅₀ of approximately 14.5 days.[18]

-

Aquatic Toxicity: this compound is very toxic to most aquatic organisms, particularly aquatic plants.[2][18]

This technical guide provides a foundational understanding of this compound for scientific and research purposes. For regulatory and safety information, please refer to the appropriate regulatory agencies.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Physiological and biochemical modes of action of the diphenylether this compound - Vigipallia [integ04-cnspfv.archimed.fr]

- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 7. search.library.brandeis.edu [search.library.brandeis.edu]

- 8. oecd.org [oecd.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two solanesyl diphosphate synthases with different subcellular localizations and their respective physiological roles in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional analysis of two solanesyl diphosphate synthases from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. epa.gov [epa.gov]

- 17. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 18. oecd.org [oecd.org]

- 19. byjus.com [byjus.com]

- 20. researchgate.net [researchgate.net]

Aclonifen (2-chloro-6-nitro-3-phenoxyaniline): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclonifen, with the IUPAC name 2-chloro-6-nitro-3-phenoxyaniline, is a diphenyl ether herbicide widely utilized in agriculture for the pre-emergence control of a variety of grass and broad-leaved weeds.[1][2] Initially thought to possess a dual mechanism of action involving the inhibition of protoporphyrinogen oxidase (PPO) and carotenoid biosynthesis, recent research has identified its primary target as solanesyl diphosphate synthase (SPS), representing a novel mode of action for herbicides.[1][3][4] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, mechanism of action, metabolism, and toxicological profile. Detailed experimental protocols for its synthesis, analysis, and key biochemical assays are provided to support further research and development.

Physicochemical Properties

This compound is a yellow, odorless powder.[5] It exhibits low solubility in water but is readily soluble in many organic solvents.[1][5] Its low vapor pressure suggests limited volatility.[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloro-6-nitro-3-phenoxyaniline | [6][7] |

| CAS Number | 74070-46-5 | [6][7] |

| Molecular Formula | C₁₂H₉ClN₂O₃ | [6][7] |

| Molecular Weight | 264.67 g/mol | [1][6] |

| Melting Point | 81.2 °C | [5][6] |

| Water Solubility | 1.4 mg/L (at 20 °C) | [6][8] |

| log P (Octanol-water partition coefficient) | 4.37 | [6][8] |

| Vapor Pressure | 1.6 x 10⁻⁵ Pa (at 20 °C) | [5] |

| Density | 1.46 g/cm³ | [6] |

Synthesis of this compound

The synthesis of this compound has been described through several routes, commonly starting from either 2,3,4-trichloronitrobenzene or o-dichlorobenzene.[1][6][] A prevalent method involves a three-step process of nitrification, amination, and etherification of 1,2,3-trichlorobenzene.[]

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a composite based on descriptions found in patent literature.[4][6][10]

Step 1: Ammonolysis of 2,3,4-Trichloronitrobenzene

-

In a high-pressure autoclave, charge 2,3,4-trichloronitrobenzene and dimethyl sulfoxide (DMSO).

-

Seal the autoclave and purge with nitrogen gas.

-

Heat the mixture to the reaction temperature (e.g., 50-100 °C).

-

Introduce ammonia gas to a specific pressure (e.g., 0.4-0.5 MPa) and maintain the reaction for several hours (e.g., 6-24 hours).

-

After cooling, the resulting mixture contains the intermediate, 2,3-dichloro-6-nitroaniline.

Step 2: Etherification to form this compound

-

The crude or purified 2,3-dichloro-6-nitroaniline is dissolved in a suitable solvent such as acetonitrile.

-

Potassium phenolate (prepared from phenol and a potassium base) is added to the solution.

-

The reaction mixture is heated under reflux for a specified period to facilitate the Ullmann ether synthesis.

-

Upon completion, the reaction mixture is cooled, and the product, 2-chloro-6-nitro-3-phenoxyaniline (this compound), is isolated. This may involve filtration to remove inorganic salts, followed by extraction and crystallization to yield the purified product. A toluene extraction followed by removal of the solvent can yield a product with high purity.[4]

Mechanism of Action

This compound's herbicidal activity is primarily due to its inhibition of solanesyl diphosphate synthase (SPS), a key enzyme in the biosynthesis of plastoquinone.[3][4] This represents a novel mode of action, distinguishing it from other diphenyl ether herbicides.[3][11]

Signaling Pathway

The inhibition of SPS by this compound disrupts the production of plastoquinone, which is an essential cofactor for phytoene desaturase (PDS) in the carotenoid biosynthesis pathway. This leads to the accumulation of phytoene and subsequent bleaching symptoms in susceptible plants.[3][12]

References

- 1. This compound (Ref: AE F068300) [sitem.herts.ac.uk]

- 2. hpst.cz [hpst.cz]

- 3. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | C12H9ClN2O3 | CID 92389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The influence of biological preparations on soil parameters and this compound removal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103242178A - Synthetic method of 2-chloro-3-phenoxyl-6-nitroaniline - Google Patents [patents.google.com]

- 11. moa-technology.com [moa-technology.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aclonifen Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclonifen, a diphenyl ether herbicide, has been a subject of evolving scientific understanding regarding its precise mechanism of action. Initially categorized as a multi-site inhibitor, recent advancements in transcriptomics and biochemistry have pinpointed its primary target, leading to a reclassification and a deeper comprehension of its herbicidal effects. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, the downstream physiological consequences, and the experimental methodologies employed in these discoveries.

Introduction

This compound is a selective, pre-emergence herbicide used for the control of a broad spectrum of grass and broadleaf weeds in various crops.[1] Its mode of action was historically considered to be complex, with evidence suggesting interference with both carotenoid biosynthesis and the activity of protoporphyrinogen oxidase (PPO).[2] This led to a dual mode of action hypothesis. However, groundbreaking research in 2020 elucidated a novel and specific target for this compound, fundamentally shifting our understanding of this herbicide.[3] This guide will delve into the historical context and the current, definitive mechanism of action of this compound.

Historical Perspective: A Dual Mode of Action

For many years, the herbicidal activity of this compound was attributed to two primary effects:

-

Inhibition of Carotenoid Biosynthesis: this compound treatment was observed to cause bleaching in susceptible plants, a hallmark symptom of carotenoid biosynthesis inhibition. Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. Their absence leads to the destruction of chlorophyll and subsequent loss of green coloration.[2] Early studies suggested that this compound might inhibit phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[2]

-

Inhibition of Protoporphyrinogen Oxidase (PPO): As a diphenyl ether herbicide, this compound was also shown to inhibit protoporphyrinogen oxidase (PPO), an enzyme involved in the biosynthesis of both chlorophyll and heme.[2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which is rapidly oxidized to the potent photosensitizer protoporphyrin IX. In the presence of light and oxygen, this molecule generates reactive oxygen species, causing rapid cell membrane disruption and necrosis.[2]

This dual mechanism of action provided a plausible explanation for the observed herbicidal symptoms. However, the lack of a single, highly sensitive target site remained a point of scientific inquiry.

The Core Mechanism: Inhibition of Solanesyl Diphosphate Synthase (SPS)

In 2020, a seminal study by Kahlau et al. definitively identified solanesyl diphosphate synthase (SPS) as the primary and novel molecular target of this compound.[3] This discovery led to the reclassification of this compound into its own Herbicide Resistance Action Committee (HRAC) Group 32.[2]

SPS is a key enzyme in the plastoquinone (PQ) biosynthesis pathway. It catalyzes the sequential condensation of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) and subsequent allylic diphosphates to produce solanesyl diphosphate (SPP), a C45 prenyl diphosphate.[4] SPP is the precursor to the side chain of plastoquinone, an essential component of the photosynthetic electron transport chain.[4]

The Plastoquinone Biosynthesis Pathway and this compound's Point of Intervention

The following diagram illustrates the plastoquinone biosynthesis pathway and highlights the specific step inhibited by this compound.

Caption: Plastoquinone biosynthesis pathway and the inhibitory action of this compound on Solanesyl Diphosphate Synthase (SPS).

Physiological Consequences of SPS Inhibition

The inhibition of SPS by this compound leads to a cascade of downstream effects, ultimately resulting in the characteristic bleaching phenotype:

-

Depletion of Plastoquinone: Inhibition of SPS blocks the synthesis of the solanesyl side chain, leading to a deficiency in plastoquinone.

-

Impaired Photosynthetic Electron Transport: Plastoquinone is a vital mobile electron carrier in the photosynthetic electron transport chain, transferring electrons from photosystem II to the cytochrome b6f complex. Its depletion disrupts this flow, impairing photosynthesis.

-

Indirect Inhibition of Carotenoid Biosynthesis: Phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway, requires plastoquinone as a terminal electron acceptor. The lack of plastoquinone due to SPS inhibition leads to the inactivation of PDS.

-

Accumulation of Phytoene: The blockage of PDS activity results in the accumulation of its substrate, phytoene, a colorless precursor in the carotenoid pathway.

-

Photodegradation of Chlorophyll: In the absence of protective carotenoids, chlorophyll is rapidly degraded by light, leading to the visible bleaching of plant tissues.

Quantitative Data

The inhibitory activity of this compound on its primary target, SPS, and its previously presumed targets, PPO and PDS, is summarized below. It is important to note that the inhibition of PDS is an indirect effect of SPS inhibition.

| Target Enzyme | Plant Species | IC50 Value | Reference |

| Solanesyl Diphosphate Synthase 1 (SPS1) | Arabidopsis thaliana | ~1 µM (estimated from dose-response curve) | [5] |

| Solanesyl Diphosphate Synthase 2 (SPS2) | Arabidopsis thaliana | ~1 µM (estimated from dose-response curve) | [5] |

| Protoporphyrinogen Oxidase (PPO) | Zea mays (etioplasts) | > 10 µM (not a primary target) | [2] |

| Phytoene Desaturase (PDS) | - | Indirectly inhibited | [3] |

Note: The exact IC50 values for AtSPS1 and AtSPS2 were not explicitly stated in the primary literature abstract and are estimated from the provided dose-response curve visualization. The IC50 for PPO is significantly higher than for SPS, indicating it is not the primary target.

Experimental Protocols

The identification of SPS as the primary target of this compound was a multi-faceted process involving transcriptomics, biochemical assays, and structural biology.

Target Identification Workflow

The following diagram outlines the experimental workflow that led to the discovery of SPS as the molecular target of this compound.

Caption: Experimental workflow for the identification of Solanesyl Diphosphate Synthase as the target of this compound.

RNA-Seq Analysis for Mode of Action Prediction

Objective: To generate a global transcriptomic profile of Arabidopsis thaliana seedlings treated with this compound to predict its mode of action by comparing the expression changes to a reference dataset of herbicides with known targets.

Methodology (Representative Protocol):

-

Plant Growth and Treatment: Arabidopsis thaliana seeds are surface-sterilized and grown on a suitable medium (e.g., Murashige and Skoog) under controlled environmental conditions (e.g., 16h light/8h dark cycle, 22°C). Seedlings at a specific developmental stage (e.g., 7-10 days old) are treated with a sublethal concentration of this compound or a solvent control.

-

RNA Extraction and Library Preparation: Total RNA is extracted from treated and control seedlings at various time points using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer. RNA-seq libraries are prepared using a kit such as the Illumina TruSeq RNA Library Prep Kit.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

-

Read Mapping: The cleaned reads are mapped to the Arabidopsis thaliana reference genome using a splice-aware aligner like STAR or HISAT2.

-

Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes (DEGs) between this compound-treated and control samples are identified using packages such as DESeq2 or edgeR in R.

-

Mode of Action Prediction: The resulting DEG profile is compared to a curated database of transcriptomic responses to herbicides with known modes of action using machine learning algorithms, such as a random forest classifier, to predict the most probable target pathway.[3]

-

Solanesyl Diphosphate Synthase (SPS) Activity Assay

Objective: To biochemically confirm the inhibitory effect of this compound on SPS activity.

Methodology (Representative Protocol):

-

Enzyme Source: Recombinant Arabidopsis thaliana SPS1 and SPS2 are expressed in and purified from E. coli.

-

Assay Principle: The activity of SPS is measured by quantifying the amount of pyrophosphate (PPi) released during the condensation of IPP with an allylic diphosphate substrate (e.g., FPP or GGPP).

-

Assay Components:

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

-

Substrates: Isopentenyl diphosphate (IPP) and an allylic diphosphate (e.g., farnesyl diphosphate, FPP).

-

Coupling Enzymes: Pyrophosphatase, which hydrolyzes PPi to inorganic phosphate (Pi).

-

Detection Reagent: A reagent that forms a colored or fluorescent product with Pi (e.g., malachite green).

-

-

Procedure:

-

The reaction is initiated by adding the purified SPS enzyme to a reaction mixture containing the assay buffer, substrates, and coupling enzymes.

-

The reaction is carried out at a constant temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped, and the amount of Pi produced is measured spectrophotometrically or fluorometrically.

-

To determine the IC50 value of this compound, the assay is performed with a range of this compound concentrations, and the percentage of inhibition is plotted against the inhibitor concentration.

-

Co-crystallization and X-ray Structure Determination

Objective: To determine the three-dimensional structure of the SPS-Aclonifen complex to understand the molecular basis of inhibition.

Methodology (Representative Protocol):

-

Protein Expression and Purification: A homolog of SPS from an organism suitable for crystallization (e.g., Chlamydomonas reinhardtii) is expressed and purified to high homogeneity.[3]

-

Co-crystallization: The purified SPS is mixed with an excess of this compound and subjected to crystallization screening using various techniques (e.g., vapor diffusion) and a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

-

X-ray Diffraction Data Collection: High-quality crystals of the SPS-Aclonifen complex are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data are processed, and the three-dimensional structure of the protein-inhibitor complex is solved using molecular replacement and refined to high resolution. This reveals the precise binding mode of this compound within the enzyme's active site. The study by Kahlau et al. (2020) revealed that one this compound molecule binds at the interface between two SPS monomers.[3]

Logical Relationships and Downstream Effects

The following diagram illustrates the logical cascade of events following the inhibition of SPS by this compound.

Caption: Logical cascade of events following this compound's inhibition of Solanesyl Diphosphate Synthase.

Conclusion

The elucidation of solanesyl diphosphate synthase as the primary molecular target of this compound represents a significant advancement in herbicide science. This discovery not only provides a precise understanding of its mechanism of action but also has important implications for resistance management and the development of new herbicidal compounds. The integrated approach of transcriptomics, biochemistry, and structural biology serves as a powerful paradigm for the characterization of herbicide modes of action. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the core mechanism of this compound, from its molecular interactions to its ultimate physiological effects on target plants.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. unitedsoybean.org [unitedsoybean.org]

- 5. researchgate.net [researchgate.net]

Aclonifen's Shifting Identity: From PPO Inhibitor to a Novel Mode of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aclonifen, a diphenyl ether herbicide, has long been a subject of scientific inquiry regarding its precise mechanism of action. Initially classified as a protoporphyrinogen oxidase (PPO) inhibitor due to its structural similarities to other herbicides in its class and its ability to induce light-dependent necrosis, recent research has unveiled a novel primary target: solanesyl diphosphate synthase (SPS). This discovery has led to a re-evaluation of this compound's herbicidal activity, suggesting a more complex, and possibly dual, mode of action. This guide provides a comprehensive overview of the evidence supporting both the historical and current understanding of this compound's molecular interactions within plant cells, presenting key experimental findings and their implications for herbicide research and development.

Introduction

Historical Perspective: this compound as a Protoporphyrinogen Oxidase (PPO) Inhibitor

Protoporphyrinogen oxidase is an enzyme that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[7] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized in the cytoplasm to protoporphyrin IX.[2] This cytoplasmic protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), leading to rapid lipid peroxidation and membrane damage, ultimately causing cell death and necrosis.[2]

Several lines of evidence initially supported the classification of this compound as a PPO inhibitor:

-

Structural Analogy: this compound shares the diphenyl ether scaffold common to many PPO-inhibiting herbicides.[2]

Quantitative Data on PPO Inhibition-related Effects

| Plant Species | This compound Concentration | Observed Effect | Reference |

| Cucumber Cotyledons | 5 x 10⁻⁵ M | Photodependent cell destruction (necrosis) | [5] |

| Etiolated Corn Seedlings | 10⁻⁴ M | Accumulation of protoporphyrin IX | [5] |

| Generic Plant Cells | 0.5 mM | Cell destruction (slightly higher than 0.1 mM for acifluorfen) | [8] |

Experimental Protocol: Detection of Protoporphyrin IX Accumulation

A common method to determine protoporphyrin IX accumulation involves solvent extraction from plant tissue followed by spectrofluorometric quantification.

-

Plant Material: Treat susceptible plant seedlings (e.g., cucumber cotyledons or etiolated corn seedlings) with a range of this compound concentrations and a control (no herbicide). Maintain one set of treated plants in the dark and expose another to light.

-

Extraction: Harvest the plant tissue and homogenize it in a mixture of acetone and aqueous buffer (e.g., 0.1 M Tris-HCl, pH 7.5).

-

Phase Separation: Centrifuge the homogenate to pellet the cell debris. Transfer the supernatant to a new tube and add hexane. Vortex to partition the pigments. The lower aqueous phase will contain the protoporphyrin IX.

-

Quantification: Measure the fluorescence of the aqueous phase using a spectrofluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of around 630 nm. Compare the fluorescence intensity to a standard curve of known protoporphyrin IX concentrations.

A Paradigm Shift: this compound as a Solanesyl Diphosphate Synthase (SPS) Inhibitor

Despite the evidence for PPO inhibition, this compound's prominent bleaching effect, characterized by the loss of leaf color, suggested a strong interference with carotenoid biosynthesis.[2][3] This led to further investigations that ultimately identified a novel target.

In 2020, research demonstrated that this compound directly inhibits solanesyl diphosphate synthase (SPS).[3] SPS is an enzyme involved in the biosynthesis of plastoquinone, a crucial component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase, an essential enzyme in the carotenoid biosynthesis pathway.[3] Inhibition of SPS disrupts the production of plastoquinone, which in turn inhibits phytoene desaturase, leading to the accumulation of phytoene and the characteristic bleaching symptoms.[3][6]

This discovery was significant as it represented a novel mode of action for herbicides and led to the reclassification of this compound by the HRAC into its own group (Group 32).[2][6]

Evidence for SPS Inhibition

-

Direct Enzyme Inhibition: Biochemical assays confirmed that this compound directly inhibits the activity of Arabidopsis thaliana SPSs 1 and 2.[3]

-

RNA-Seq Analysis: A comprehensive RNA sequencing dataset from Arabidopsis thaliana treated with various inhibitors predicted this compound's mode of action to be within the carotenoid biosynthesis pathway.[3]

A Dual Mode of Action?

The compelling evidence for both PPO and SPS inhibition has led to the hypothesis that this compound possesses a dual mode of action.[2][8] This model suggests that at similar concentrations, this compound can simultaneously inhibit both pathways, leading to a synergistic herbicidal effect. The inhibition of carotenoid biosynthesis would remove the protective quenching of reactive oxygen species, while the accumulation of the photosensitizer protoporphyrin IX would enhance their production, leading to rapid and severe cellular damage.[8]

Visualizing the Pathways

The following diagrams illustrate the proposed mechanisms of action for this compound.

Figure 1: this compound's inhibitory effect on Protoporphyrinogen Oxidase (PPO).

Figure 2: this compound's inhibition of Solanesyl Diphosphate Synthase (SPS).

Conclusion

The scientific understanding of this compound's mode of action has evolved significantly. While it does exhibit characteristics of a PPO inhibitor, leading to the accumulation of the photosensitizing protoporphyrin IX, the discovery of its potent inhibition of solanesyl diphosphate synthase represents a crucial advancement in herbicide science. This latter effect, which disrupts carotenoid biosynthesis and causes the characteristic bleaching symptomology, is now considered its primary and novel mode of action. The possibility of a dual mechanism, where both pathways are inhibited, offers a compelling explanation for this compound's high herbicidal efficacy. For researchers and professionals in drug and herbicide development, the story of this compound underscores the importance of continued investigation into the molecular targets of existing compounds and highlights the potential for discovering novel modes of action that can inform the design of next-generation weed management solutions.

References

- 1. This compound (Ref: AE F068300) [sitem.herts.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C12H9ClN2O3 | CID 92389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Physiological and biochemical modes of action of the diphenylether this compound - Vigipallia [integ04-cnspfv.archimed.fr]

- 6. apvma.gov.au [apvma.gov.au]

- 7. Protoporphyrinogen Oxidase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 9. researchgate.net [researchgate.net]

Aclonifen's Role in Carotenoid Biosynthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclonifen, a diphenyl ether herbicide, has long been recognized for its characteristic bleaching effect on susceptible plant species, a symptom indicative of carotenoid biosynthesis inhibition. Initially, its mode of action was thought to involve direct inhibition of key enzymes in the carotenoid pathway, such as phytoene desaturase (PDS), and protoporphyrinogen oxidase (PPO). However, recent research has elucidated a novel and primary target: solanesyl diphosphate synthase (SPS). This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its indirect inhibition of carotenoid biosynthesis through the disruption of SPS activity. It consolidates quantitative data on enzyme inhibition, outlines key experimental methodologies used in its study, and presents visual diagrams of the relevant biochemical pathways and experimental workflows.

Introduction

Carotenoids are essential pigments in plants, playing crucial roles in photosynthesis, photoprotection, and as precursors to the hormone abscisic acid.[1][2] The disruption of carotenoid biosynthesis leads to the photooxidation of chlorophyll and cellular damage, resulting in a bleached phenotype.[1] Herbicides that inhibit this pathway are therefore highly effective.[3] this compound has been classified as such a herbicide, though its precise molecular target was a subject of debate for many years.[4][5] While it shares structural similarities with PPO inhibitors, its primary symptomology points towards the carotenoid pathway.[6] Early studies demonstrated that this compound treatment leads to the accumulation of phytoene, a key intermediate in the carotenoid biosynthesis pathway, suggesting an inhibition of phytoene desaturase (PDS).[7][8] However, direct inhibition of PDS by this compound could not be conclusively demonstrated.[6][9]

A significant breakthrough in 2020 identified solanesyl diphosphate synthase (SPS) as the primary molecular target of this compound.[6][9][10] SPS is an enzyme responsible for synthesizing solanesyl diphosphate, a precursor for plastoquinone biosynthesis. Plastoquinone is an essential cofactor for PDS activity.[11] By inhibiting SPS, this compound indirectly disrupts the function of PDS, leading to the observed accumulation of phytoene and subsequent bleaching.[9][11] This discovery has led to the reclassification of this compound into its own Herbicide Resistance Action Committee (HRAC) group (Group 32).[4]

Mechanism of Action: Indirect Inhibition of Carotenoid Biosynthesis

This compound's primary mode of action is the inhibition of solanesyl diphosphate synthase (SPS).[9][10] This enzyme catalyzes the synthesis of solanesyl diphosphate, a crucial precursor for the side chain of plastoquinone. Plastoquinone is a vital component of the photosynthetic electron transport chain and, importantly, acts as an essential redox cofactor for phytoene desaturase (PDS).[11]

The inhibition of SPS by this compound leads to a depletion of the plastoquinone pool. The lack of this essential cofactor renders PDS inactive, thereby halting the conversion of phytoene to ζ-carotene in the carotenoid biosynthesis pathway.[9][11] This blockage results in the accumulation of phytoene, the substrate for PDS.[6][7] The absence of downstream carotenoids, which are necessary for quenching triplet chlorophyll and singlet oxygen, leaves chlorophyll unprotected from photooxidation under light conditions.[1] This destruction of chlorophyll is what causes the characteristic bleaching symptom observed in this compound-treated plants.[6]

It is noteworthy that this compound has also been reported to weakly inhibit protoporphyrinogen oxidase (PPO), an enzyme in the chlorophyll biosynthesis pathway.[4][12] However, the primary herbicidal effect of bleaching is attributed to its potent inhibition of SPS and the subsequent disruption of carotenoid biosynthesis.[6][9]

Signaling Pathway of this compound's Action

Quantitative Data

The inhibitory effect of this compound on its target enzyme, solanesyl diphosphate synthase (SPS), has been quantified in Arabidopsis thaliana. The following table summarizes the reported IC50 values.

| Enzyme Target | Organism | IC50 Value | Reference |

| AtSPS1 | Arabidopsis thaliana | 1.3 µM | [9] |

| AtSPS2 | Arabidopsis thaliana | 2.6 µM | [9] |

IC50: The half maximal inhibitory concentration.

Experimental Protocols

Detailed experimental protocols for the study of this compound are often proprietary. However, the published literature describes the types of experiments conducted to elucidate its mode of action.

Mode of Action Prediction via Transcriptomics

A comprehensive RNAseq dataset from Arabidopsis thaliana treated with various inhibitors was used to predict the mode of action of this compound.[6][9]

Methodology:

-

Arabidopsis thaliana seedlings were treated with this compound and a range of other herbicides with known modes of action.[9]

-

RNA was extracted from the treated seedlings and sequenced to generate comprehensive transcriptomic profiles.[9]

-

A random forest classifier, a machine learning algorithm, was trained on the transcriptomic data from the known inhibitors.[6][9]

-

The classifier then predicted the mode of action of this compound based on its unique gene expression signature, which resembled that of norflurazon, a known PDS inhibitor.[6][9]

In Vivo Phytoene Accumulation Assay

To confirm the disruption of the carotenoid pathway, in vivo accumulation of phytoene was measured in this compound-treated plants.[6][7]

Methodology:

-

Corn seedlings were treated with 10-4 M this compound and kept in the dark to prevent photooxidation.[7]

-

Pigments were extracted from the leaf tissue.

-

The extract was analyzed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and quantify the accumulated compounds.[12]

-

A compound with the characteristics of phytoene was shown to accumulate, indicating a blockage at the PDS step.[7][8]

Biochemical Enzyme Activity Assays

Direct inhibition of candidate enzymes by this compound was tested using biochemical assays.[9]

Methodology:

-

The target enzymes, such as phytoene desaturase (PDS), 4-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate solanesyltransferase (HST), and solanesyl diphosphate synthases (SPS), were recombinantly expressed and purified.[9]

-

Enzyme activity was measured in the presence and absence of varying concentrations of this compound.[9]

-

These assays confirmed that this compound directly inhibits AtSPS1 and AtSPS2, while not directly inhibiting PDS, HPPD, or HST.[6][9]

Co-crystallization and Structural Analysis

To understand the molecular basis of inhibition, the crystal structure of the target enzyme in complex with this compound was determined.[9]

Methodology:

-

A homolog of SPS from Chlamydomonas reinhardtii was used for co-crystallization with this compound.[9]

-

The enzyme-inhibitor complex was crystallized, and its three-dimensional structure was solved using X-ray crystallography.

-

The structural data revealed that one molecule of this compound binds at the interface between two protein monomers of the SPS enzyme.[9]

Conclusion

The mode of action of this compound is now understood to be the inhibition of solanesyl diphosphate synthase (SPS). This represents a novel herbicidal mode of action.[9][10] The inhibition of SPS leads to a depletion of plastoquinone, an essential cofactor for phytoene desaturase (PDS). The resulting inactivation of PDS causes the accumulation of phytoene and a halt in the biosynthesis of downstream carotenoids. This lack of protective carotenoids results in the photooxidative destruction of chlorophyll and the characteristic bleaching symptoms. This indirect mechanism of carotenoid biosynthesis inhibition distinguishes this compound from other bleaching herbicides that directly target enzymes within the carotenoid pathway. This detailed understanding of this compound's molecular target and mechanism of action is crucial for the development of new herbicides and for managing the evolution of herbicide resistance.

References

- 1. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 2. aocs.org [aocs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound (Ref: AE F068300) [sitem.herts.ac.uk]

- 6. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound targets the solanesyl diphosphate synthase, representing a novel mode of action for herbicides. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. internationalscholarsjournals.com [internationalscholarsjournals.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Aclonifen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclonifen is a diphenyl ether herbicide that has been utilized in agriculture since the 1980s for the pre-emergence control of a variety of grass and broad-leaved weeds.[1] Initially, its mode of action was thought to involve the inhibition of protoporphyrinogen oxidase (PPO) and interference with carotenoid biosynthesis.[1] However, more recent research has revealed a novel mode of action, identifying solanesyl diphosphate synthase (SPS) as its primary target, which also leads to the characteristic bleaching of foliage.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key biological and experimental pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated resource for researchers.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloro-6-nitro-3-phenoxyaniline | [1] |

| CAS Number | 74070-46-5 | [1] |

| Molecular Formula | C₁₂H₉ClN₂O₃ | [1] |

| Molar Mass | 264.67 g/mol | [1] |

| Physical State | Yellow powder or crystals | [2] |

| Melting Point | 81.2 °C (178.2 °F; 354.3 K) | [1] |

| Density | 1.46 g/cm³ | [1] |

| Vapor Pressure | 1.6 x 10⁻⁵ Pa at 20 °C | [3] |

| Water Solubility | 1.4 mg/L at 20 °C | [1] |

| Log P (Octanol-Water Partition Coefficient) | 4.37 | [1] |

| pKa (Acidity Constant) | -3.15 | [1] |

Table 2: Solubility of this compound in Organic Solvents at 20°C

| Solvent | Solubility | Reference(s) |

| Acetone | >730 g/L | [2] |

| Dichloromethane | >800 g/L | [2] |

| Ethyl Acetate | >600 g/L | [2] |

| Acetonitrile | 482 g/L | [2] |

| Toluene | 442 g/L | [2] |

| Methanol | 49.2 g/L | [2] |

| n-Hexane | 4.8 g/L | [2] |

Table 3: Stability of this compound

| Condition | Stability/Half-life (DT₅₀) | Reference(s) |

| Hydrolysis | Stable at pH 5, 7, and 9 | [3] |

| Aqueous Photolysis | DT₅₀ = 197 days | [4] |

| Soil (Field) | DT₅₀ = 80.4 days | [4] |

| Water/Sediment System | DT₅₀ = 14.5 days | [4] |

| Thermal Stability | Stable for 2 weeks at 54°C | [2] |

| Storage Stability | Expected to be stable for at least 2 years under normal conditions | [2] |

Experimental Protocols

The following are detailed methodologies for determining the key physical and chemical properties of this compound, based on internationally recognized OECD guidelines.

Determination of Melting Point (OECD Guideline 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This method describes the capillary tube method.

Apparatus:

-

Capillary tubes (one end sealed)

-

Melting point apparatus with a heated block or bath

-

Calibrated thermometer or temperature sensor

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in the melting point apparatus.

-

Heating: The apparatus is heated at a steady rate. As the temperature approaches the expected melting point, the rate of heating is reduced to approximately 1°C per minute.

-

Observation: The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded. The melting range is reported.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

Principle: This method determines the saturation mass concentration of a substance in water at a given temperature. The flask method is suitable for substances with a solubility greater than 10⁻² g/L.

Apparatus:

-

Constant temperature water bath

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Equilibration: An excess amount of this compound is added to a flask containing purified water.

-

Shaking: The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 20°C) until equilibrium is reached. A preliminary test can determine the necessary equilibration time.

-

Phase Separation: The mixture is centrifuged or filtered to separate the solid phase from the aqueous solution.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection.

-

Replicates: The experiment is performed in triplicate.

Determination of Vapor Pressure (OECD Guideline 104 - Gas Saturation Method)

Principle: A stream of an inert gas is passed over the substance at a rate slow enough to ensure saturation. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.

Apparatus:

-

Saturation column containing the test substance on an inert support

-

Constant temperature bath

-

Inert gas supply with flow control

-

Trapping system (e.g., sorbent tubes)

-

Analytical instrument for quantification (e.g., GC-MS)

Procedure:

-

Sample Preparation: this compound is coated onto an inert support material and packed into the saturation column.

-

Saturation: A controlled flow of an inert gas (e.g., nitrogen) is passed through the column at a known temperature and flow rate.

-

Trapping: The gas stream exiting the column is passed through a trapping system to collect the vaporized this compound.

-

Quantification: The amount of this compound collected in the trap is quantified using a sensitive analytical technique like Gas Chromatography-Mass Spectrometry.

-

Calculation: The vapor pressure is calculated from the amount of substance transported, the volume of gas passed, and the temperature.

Determination of n-Octanol/Water Partition Coefficient (Log P) (OECD Guideline 107 - Shake Flask Method)

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. Log P is a measure of a substance's lipophilicity.

Apparatus:

-

Glass vessels with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instruments for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Phases: n-Octanol and water are mutually saturated before the experiment.

-

Partitioning: A small amount of this compound is dissolved in either n-octanol or water. The two phases are then combined in a vessel in a defined volume ratio.

-

Equilibration: The vessel is shaken at a constant temperature until equilibrium is reached.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. Log P is the base-10 logarithm of P.

Mandatory Visualizations

Signaling and Metabolic Pathways

The herbicidal activity of this compound is attributed to its inhibition of solanesyl diphosphate synthase (SPS), a key enzyme in the biosynthesis of plastoquinone and ubiquinone.

References

Aclonifen (CAS 74070-46-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the herbicide Aclonifen (CAS 74070-46-5), a diphenyl ether herbicide utilized in agriculture since the 1980s. This document details its physicochemical properties, multifaceted mechanism of action, metabolic fate, synthesis, and analytical methodologies, presenting a critical resource for professionals in research and development.

Physicochemical Properties

This compound, with the IUPAC name 2-chloro-6-nitro-3-phenoxyaniline, possesses distinct chemical and physical characteristics that influence its environmental behavior and biological activity.[1][][3] A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 74070-46-5 | [1][][3][4][5][6] |

| Molecular Formula | C₁₂H₉ClN₂O₃ | [1][][3][4][5] |

| Molar Mass | 264.67 g·mol⁻¹ | [1][5] |

| Melting Point | 81.2 °C (178.2 °F; 354.3 K) | [1] |

| Density | 1.46 g/cm³ | [1] |

| Solubility in water | 1.4 mg/L (at 20 °C) | [1] |

| log P (Octanol-water partition coefficient) | 4.37 | [1] |

| Acidity (pKa) | -3.15 | [1] |

Mechanism of Action: A Multi-Target Herbicide

Inhibition of Protoporphyrinogen Oxidase (PPO)

Inhibition of Carotenoid Biosynthesis

Novel Target: Solanesyl Diphosphate Synthase (SPS)

In 2020, research identified solanesyl diphosphate synthase (SPS) as a novel molecular target for this compound.[1][10] SPS is involved in the biosynthesis of plastoquinone, a vital component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase.[12] By inhibiting SPS, this compound indirectly disrupts carotenoid biosynthesis, contributing to the bleaching effect.[1][10][12] This discovery led to the reclassification of this compound into its own Herbicide Resistance Action Committee (HRAC) Group 32.[1]

Caption: this compound's signaling pathways targeting PPO, Carotenoid, and SPS synthesis.

Synthesis of this compound

The synthesis of this compound has been described through two primary routes, both culminating in an Ullmann ether synthesis.

Route 1: Starting from 2,3,4-trichloronitrobenzene

One patented method begins with 2,3,4-trichloronitrobenzene.[1][13] This starting material is reacted with ammonia in dimethyl sulfoxide (DMSO) within an autoclave to produce an aniline intermediate.[1][13] This intermediate then undergoes an Ullmann ether synthesis with potassium phenolate in acetonitrile to yield this compound.[1][13]

Route 2: Starting from o-dichlorobenzene

An alternative four-step synthesis starts with o-dichlorobenzene.[14]

-

Chlorination: o-dichlorobenzene is chlorinated to produce 1,2,3-trichlorobenzene.[14]

-

Nitration: The resulting 1,2,3-trichlorobenzene is nitrated to form 2,3-dichloro-6-nitrobenzene.[14]

-

Ammonolysis: This intermediate undergoes ammonolysis with ammonia in DMSO in a continuous flow reactor to yield 2,3-dichloro-6-nitroaniline.[14]

-

Ullmann Ether Synthesis: The final step involves the reaction of this aniline derivative with freshly prepared sodium phenolate in acetonitrile to produce this compound.[14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C12H9ClN2O3 | CID 92389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. circabc.europa.eu [circabc.europa.eu]

- 5. medkoo.com [medkoo.com]

- 6. scbt.com [scbt.com]

- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 8. Physiological and biochemical modes of action of the diphenylether this compound - Vigipallia [integ04-cnspfv.archimed.fr]

- 9. researchgate.net [researchgate.net]

- 10. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound - Wikiwand [wikiwand.com]

- 14. This compound (Ref: AE F068300) [sitem.herts.ac.uk]

An In-depth Technical Guide to Aclonifen: Molecular Properties, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide Aclonifen, with a focus on its molecular characteristics, synthesis, and its novel mode of action. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Core Molecular and Physical Properties

This compound is a diphenyl ether herbicide that has been utilized in agriculture since the 1980s.[1] Its chemical and physical properties are summarized in the table below, providing a quantitative overview of the compound.

| Property | Value |

| Molecular Formula | C₁₂H₉ClN₂O₃ |

| Molecular Weight | 264.66 g/mol |

| CAS Number | 74070-46-5 |

| IUPAC Name | 2-chloro-6-nitro-3-phenoxyaniline |

| Melting Point | 81-83 °C |

| Boiling Point | 400 °C (estimated) |

| Density | 1.422 g/cm³ |

| Solubility in Water | 1.4 mg/L (at 20 °C) |

| logP | 4.72710 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from 1,2,3-trichlorobenzene. The general procedure involves three main reactions: nitration, amination, and etherification.[]

Step 1: Nitration of 1,2,3-trichlorobenzene 1,2,3-trichlorobenzene is nitrated to form 2,3,4-trichloronitrobenzene. This is typically achieved using a mixture of nitric acid and sulfuric acid.

Step 2: Amination of 2,3,4-trichloronitrobenzene The resulting 2,3,4-trichloronitrobenzene undergoes amination, where an amino group replaces one of the chlorine atoms. This reaction is often carried out using ammonia in a suitable solvent like dimethyl sulfoxide (DMSO) under pressure.

Step 3: Etherification The final step is an Ullmann condensation or a similar etherification reaction. The aminated intermediate is reacted with a phenoxide, typically sodium phenolate, to introduce the phenoxy group, yielding this compound.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

While recent research has identified a novel primary target for this compound, it has also been shown to inhibit protoporphyrinogen oxidase (PPO). The following is a general protocol for a PPO inhibition assay, which can be adapted to study the effects of this compound on this enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PPO.

Materials:

-

Isolated plant mitochondria or chloroplasts (as a source of PPO)

-

Protoporphyrinogen IX (substrate)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors)

-

Spectrofluorometer

Procedure:

-

Enzyme Preparation: Isolate mitochondria or chloroplasts from the target plant species using standard cell fractionation techniques.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Reaction Mixture: In a microplate or cuvette, combine the enzyme preparation with the different concentrations of this compound. Include a control group with no inhibitor.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a specific period at a controlled temperature in the dark to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.

-

Measurement: Immediately measure the rate of protoporphyrin IX formation by monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial reaction rates for each this compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mechanism of Action: A Novel Target

For many years, the precise mode of action of this compound was not fully understood, with evidence suggesting it might interfere with carotenoid biosynthesis or inhibit protoporphyrinogen oxidase (PPO).[1] However, recent research has revealed that this compound has a novel primary target: solanesyl diphosphate synthase (SPS) .[3][4][5] This discovery has led to its classification as the sole member of the HRAC Group 32 herbicides.[6]

SPS is a key enzyme in the biosynthesis of plastoquinone, a vital component of the photosynthetic electron transport chain. By inhibiting SPS, this compound disrupts the production of plastoquinone, which in turn inhibits carotenoid biosynthesis, leading to the characteristic bleaching of the plant.[3][7]

The following diagram illustrates the signaling pathway of plastoquinone biosynthesis and the point of inhibition by this compound.

Caption: Inhibition of Solanesyl Diphosphate Synthase by this compound.

This revised understanding of this compound's mechanism of action provides new avenues for research into herbicide resistance and the development of novel crop protection strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Why diversifying herbicide modes of action is crucial [cropscience.bayer.co.uk]

- 7. unitedsoybean.org [unitedsoybean.org]

Methodological & Application

Aclonifen Application Protocol for Weed Control Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Aclonifen in weed control studies. This compound is a diphenyl ether herbicide with a unique mode of action, offering a valuable tool for weed management research.[1][2]

Introduction to this compound

This compound is a selective herbicide used for the pre-emergence control of a broad spectrum of grass and broad-leaved weeds.[3] Initially, its mode of action was thought to involve inhibition of carotenoid biosynthesis or protoporphyrinogen oxidase (PPO).[1][4][5] However, more recent research has identified its primary target as solanesyl diphosphate synthase (SPS), an enzyme involved in the biosynthesis of plastoquinone and other essential molecules.[1][2] This inhibition leads to the characteristic bleaching symptoms observed in susceptible weeds.[1][2] this compound is classified under HRAC Group 32, highlighting its novel mode of action.[1][6]

Experimental Protocols

Objective

To evaluate the efficacy of this compound in controlling target weed species and to assess its selectivity in various crops under controlled experimental conditions.

Materials

-

This compound formulation (e.g., 600 g/L suspension concentrate)[7]

-

Experimental plots or pots with uniform soil type

-

Target weed seeds (e.g., Phalaris minor, Alopecurus myosuroides, Chenopodium album, Galium aparine)[1][8]

-

Crop seeds (e.g., wheat, sunflower, potatoes, peas)[1][6][7]

-

Pressurized backpack sprayer with a horizontal boom and appropriate nozzles (e.g., MEDIUM spray classification)[7][9]

-

Personal Protective Equipment (PPE)

-

Standard laboratory equipment for data collection (quadrats, scales, etc.)

Experimental Design

A randomized complete block design (RCBD) with a minimum of three replications is recommended for field studies to account for field variability.[8][10] For greenhouse or laboratory studies, a completely randomized design (CRD) may be suitable.

Treatments should include:

-

Untreated weedy check

-

Weed-free control (manual weeding)

-

This compound at various application rates (e.g., 900, 1050, 1200 g a.i./ha)[8]

-

This compound applied at different timings (pre-emergence and early post-emergence)[8][10]

-

Standard herbicide check for comparison

Application Procedure

-

Plot Preparation: Ensure a fine, firm, and level seedbed to allow for uniform application and formation of a homogenous herbicide layer.[9][11]

-

Sowing: Sow the crop and, if necessary, the target weed seeds at the appropriate depth.

-

Herbicide Preparation:

-

Shake the this compound container well before use.[7]

-

Half-fill the spray tank with clean water.

-

Begin agitation and add the required amount of this compound.

-

Add the remaining water to achieve the desired spray volume (typically 200-400 L/ha).[9]

-

Maintain constant agitation throughout the mixing and spraying process.[9]

-

-

Application Timing:

-

Application: Apply the herbicide uniformly to the soil surface using a calibrated sprayer. Avoid disrupting the soil surface after application, as this can reduce efficacy.[7][11]

Data Collection and Analysis

-

Weed Density: Count the number of individual weed species within randomly placed quadrats at specified intervals after application (e.g., 28 and 56 days after application).[8]

-

Weed Dry Matter: Harvest the above-ground weed biomass from the quadrats, dry it in an oven until a constant weight is achieved, and record the dry weight.

-

Weed Control Efficiency (%): Calculate using the formula: WCE (%) = [(WDMuntreated - WDMtreated) / WDMuntreated] x 100 Where WDM is the weed dry matter.

-

Crop Phytotoxicity: Visually assess crop injury at regular intervals using a 0-100% scale (0 = no injury, 100 = complete crop death).

-

Crop Yield: Harvest and measure the crop yield from the designated harvest area within each plot.

-

Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for the experimental design.

Data Presentation

The following tables summarize quantitative data from various weed control studies using this compound.

Table 1: this compound Application Rates and Timings for Weed Control in Wheat

| Application Rate (g a.i./ha) | Application Timing | Target Weed | Weed Control Efficiency (%) | Crop | Reference |

| 900 | Pre-emergence | Phalaris minor, Broadleaf weeds | 38.8 - 74.5 | Wheat | [8] |

| 1050 | Pre-emergence | Phalaris minor, Broadleaf weeds | - | Wheat | [8] |

| 1200 | Pre-emergence | Phalaris minor | 83 | Wheat | [8] |

| 1200 | Early Post-emergence | Phalaris minor, Broadleaf weeds | 27.8 - 28.5 (yield increase) | Wheat | [8] |

| 1200 | Pre-emergence | Phalaris minor | ~65.81 | Wheat | [12] |

| 2400 | Pre-emergence & Early Post-emergence | Phalaris minor | High | Wheat | [10] |

Table 2: Weed Spectrum Controlled by this compound (Applied Pre-emergence)

| Weed Species | Common Name | Control Level | Reference |

| Alopecurus myosuroides | Black-grass | Good | [1] |

| Anthemis cotula | Stinking Mayweed | Good | [1] |

| Chenopodium album | Fat Hen | Good | [1][9] |

| Fallopia convolvulus | Black-bindweed | Good | [1][9] |

| Galium aparine | Cleavers | Suppression | [1] |

| Viola arvensis | Field Pansy | Good | [1] |

| Medicago denticulata | Burclover | Moderate | [8] |

| Coronopus didymus | Lesser Swinecress | Moderate | [8] |

| Lathyrus aphaca | Yellow Vetchling | Moderate | [8] |

Visualizations

Signaling Pathway

Caption: Mode of action of this compound targeting Solanesyl Diphosphate Synthase.

Experimental Workflow

Caption: Experimental workflow for this compound weed control efficacy studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (Ref: AE F068300) [sitem.herts.ac.uk]

- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Albaugh Crop Protection - Loxio® [albaugh.com]

- 7. claytonpp.com [claytonpp.com]

- 8. agronomyjournals.com [agronomyjournals.com]

- 9. cropscience.bayer.co.uk [cropscience.bayer.co.uk]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. This compound Effect [cropscience.bayer.co.uk]

- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

Application Notes and Protocols for Aclonifen in Pre-emergence Herbicide Research

Introduction

Aclonifen is a selective, pre-emergence herbicide from the diphenyl ether chemical family, utilized for the control of a wide spectrum of annual broadleaf and grass weeds in various crops.[1][2][3] Initially launched in the 1980s, its precise mode of action was the subject of extensive research, distinguishing it from other diphenyl ether herbicides.[1] Recent studies have elucidated its novel primary target, making it a valuable tool for weed management and herbicide resistance research.[4] this compound is primarily absorbed by the hypocotyl, cotyledons, and coleoptile of emerging weeds and translocated to the meristems.[5] These notes provide detailed protocols and data for researchers, scientists, and professionals engaged in herbicide research and development.

Mechanism of Action

This compound exhibits a complex and unique mode of action, affecting multiple biochemical pathways within the plant, which contributes to its herbicidal efficacy.[6] While it shares structural similarities with protoporphyrinogen oxidase (PPO) inhibitors, its primary symptom is bleaching, not the rapid necrosis typical of PPO inhibitors.[4][7]